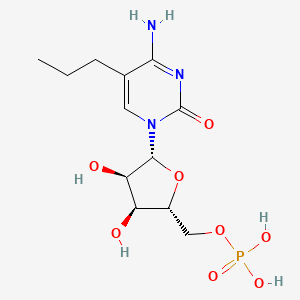
5-n-Propylcytidine 5'-monophosphate
Description
5-n-Propylcytidine 5'-monophosphate is a modified pyrimidine ribonucleotide derivative of cytidine 5'-monophosphate (CMP), where a propyl group (-CH₂CH₂CH₃) is substituted at the 5-position of the cytosine base. CMP itself is a critical intermediate in pyrimidine metabolism, serving roles in RNA synthesis, cellular signaling, and flavor enhancement (e.g., umami taste in foods) . The propyl modification likely alters its biochemical interactions, solubility, and enzymatic stability compared to unmodified CMP.
Properties
CAS No. |
117309-83-8 |
|---|---|
Molecular Formula |
C12H20N3O8P |
Molecular Weight |
365.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-2-3-6-4-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)5-22-24(19,20)21/h4,7-9,11,16-17H,2-3,5H2,1H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
DKEKQUGVBFJAGT-TURQNECASA-N |
Isomeric SMILES |
CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Propylcytidine 5’-monophosphate can be achieved through chemical or enzymatic phosphorylation of the corresponding nucleoside. One common method involves the use of nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, which catalyze the phosphorylation of nucleosides using adenosine triphosphate or guanosine triphosphate as phosphate donors . The reaction conditions typically include a buffered aqueous solution at a mild temperature (e.g., 30°C) to ensure enzyme stability and activity .
Industrial Production Methods
Industrial production of 5-n-Propylcytidine 5’-monophosphate may involve large-scale enzymatic synthesis using bioreactors. The process can be optimized by employing a GTP regeneration system using acetate kinase from Escherichia coli to maintain a continuous supply of phosphate donors . This approach allows for high-yield production of the compound under environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
5-n-Propylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding nucleoside.
Substitution: The propyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Adenosine triphosphate or guanosine triphosphate as phosphate donors, nucleoside kinases as catalysts, buffered aqueous solution at 30°C.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific phosphatases.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethyl sulfoxide), and mild temperatures.
Major Products Formed
Phosphorylation: 5-n-Propylcytidine diphosphate, 5-n-Propylcytidine triphosphate.
Hydrolysis: 5-n-Propylcytidine.
Substitution: Various 5-substituted cytidine derivatives.
Scientific Research Applications
5-n-Propylcytidine 5’-monophosphate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of modified nucleotides and oligonucleotides.
Biology: Serves as a substrate or inhibitor for enzymes involved in nucleotide metabolism and RNA synthesis.
Industry: Utilized in the production of nucleic acid-based probes and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-n-Propylcytidine 5’-monophosphate involves its incorporation into RNA or DNA by polymerases, leading to the disruption of nucleic acid synthesis. The propyl group modification can enhance the compound’s binding affinity to specific enzymes or molecular targets, thereby increasing its efficacy as an inhibitor or substrate . The compound may also interact with kinases and other enzymes involved in nucleotide metabolism, affecting cellular processes and pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of CMP Derivatives
*Inferred data due to lack of direct evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


